molecular formula C12H10O4 B14297049 3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one CAS No. 121688-91-3

3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one

Cat. No.: B14297049
CAS No.: 121688-91-3
M. Wt: 218.20 g/mol
InChI Key: YQVDZAYOLDFMJJ-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds. These products can have different biological activities and applications .

Scientific Research Applications

3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, making it a potential antimicrobial agent. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its activity and selectivity in various applications compared to other coumarin derivatives .

Properties

CAS No.

121688-91-3

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

3-acetyl-4-hydroxy-8-methylchromen-2-one

InChI

InChI=1S/C12H10O4/c1-6-4-3-5-8-10(14)9(7(2)13)12(15)16-11(6)8/h3-5,14H,1-2H3

InChI Key

YQVDZAYOLDFMJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=O)O2)C(=O)C)O

Origin of Product

United States

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